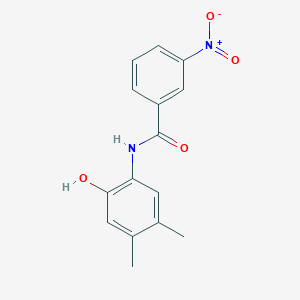![molecular formula C14H8BrNO3 B3923088 3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate](/img/structure/B3923088.png)
3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate
説明
3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate, also known as BPOP, is a chemical compound that has gained significant attention in scientific research. BPOP is a heterocyclic compound that contains an oxazole ring and a pyridine ring. It is a highly reactive compound that has found its application in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate is not fully understood. However, it is known that this compound is a highly reactive compound that can form covalent bonds with various biological molecules, including proteins and nucleic acids. This reactivity makes this compound a useful tool for the study of protein-protein interactions and for the design of enzyme inhibitors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. This compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of 3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate is its high reactivity, which makes it a useful tool for the study of protein-protein interactions and for the design of enzyme inhibitors. However, the high reactivity of this compound can also be a limitation, as it can react with non-target molecules and produce unwanted side effects. Another limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for the study of 3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate. One direction is the development of more efficient synthesis methods for this compound and its derivatives. Another direction is the exploration of this compound's potential as a tool for the study of protein-protein interactions and for the design of enzyme inhibitors. Additionally, the development of new applications for this compound, such as in the field of materials science, could lead to new discoveries and advancements in various fields of research.
科学的研究の応用
3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate has found its application in various fields of scientific research. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, this compound has been studied for its potential as an antitumor agent. It has also been used as a tool for the study of protein-protein interactions. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds.
特性
IUPAC Name |
3-(4-bromobenzoyl)-[1,3]oxazolo[3,2-a]pyridin-4-ium-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-10-6-4-9(5-7-10)13(17)12-14(18)19-11-3-1-2-8-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCOXVSZIBXZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C(=C1)OC(=C2C(=O)C3=CC=C(C=C3)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B3923013.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B3923017.png)
![(5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol](/img/structure/B3923022.png)
![[(2S,4R)-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-(dimethylamino)pyrrolidin-2-yl]methanol](/img/structure/B3923033.png)
![5-(2-nitrophenyl)-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B3923040.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923053.png)
![1-{1-[2-(2-ethylphenoxy)ethyl]pyrrolidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B3923064.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3923067.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3923080.png)
![8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B3923093.png)
![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3923100.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923106.png)
